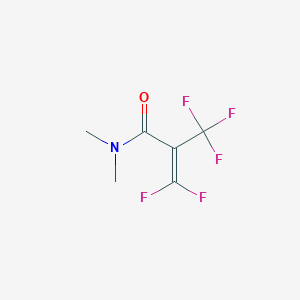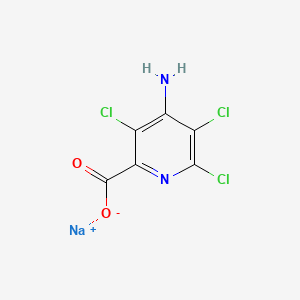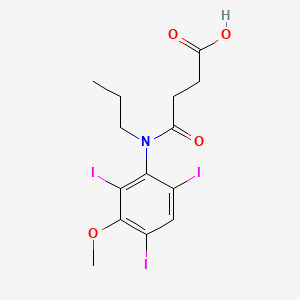
3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, including the introduction of methoxy, propyl, and triiodo groups to the succinanilic acid core. Common synthetic routes may involve:
Iodination: Introduction of iodine atoms to the aromatic ring using reagents like iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Propylation: Introduction of the propyl group through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of diiodo or monoiodo derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known for their radiopaque properties.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid depends on its specific application. In diagnostic imaging, for example, the iodine atoms in the compound interact with X-rays, providing contrast in imaging studies. The methoxy and propyl groups may influence the compound’s solubility and distribution in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3’-Methoxy-N-propyl-2’,4’,6’-triiodobenzene: Similar structure but lacks the succinanilic acid backbone.
3’-Methoxy-N-propyl-2’,4’,6’-triiodophenol: Similar structure but contains a phenol group instead of succinanilic acid.
3’-Methoxy-N-propyl-2’,4’,6’-triiodoaniline: Similar structure but contains an aniline group instead of succinanilic acid.
Uniqueness
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to the combination of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
37938-78-6 |
|---|---|
Fórmula molecular |
C14H16I3NO4 |
Peso molecular |
642.99 g/mol |
Nombre IUPAC |
4-oxo-4-(2,4,6-triiodo-3-methoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-6-18(10(19)4-5-11(20)21)13-8(15)7-9(16)14(22-2)12(13)17/h7H,3-6H2,1-2H3,(H,20,21) |
Clave InChI |
INJFAIFVICOHIE-UHFFFAOYSA-N |
SMILES canónico |
CCCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




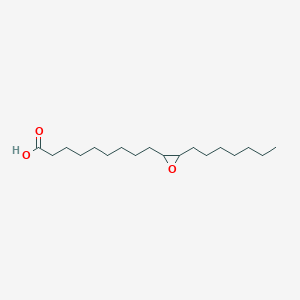
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
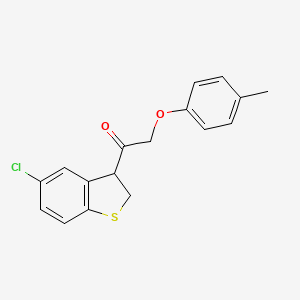
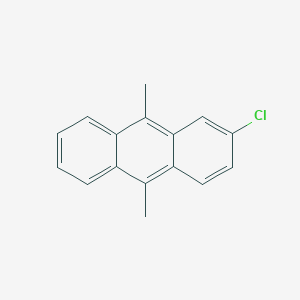
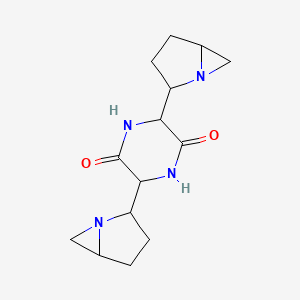
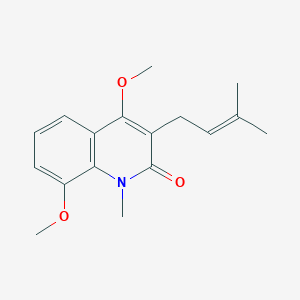

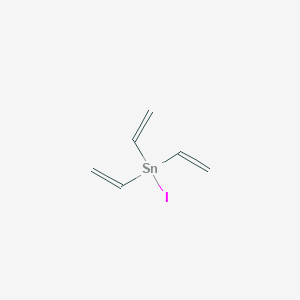
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
